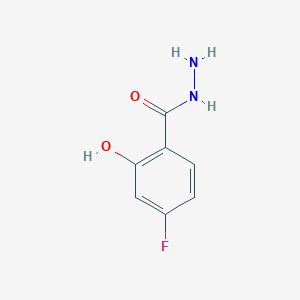

4-Fluoro-2-hydroxybenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJPFPDFYRGJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Hydroxybenzohydrazide

Multi-Step Synthetic Strategies for 4-Fluoro-2-hydroxybenzohydrazide Elaboration

The synthesis of this compound is a multi-step process that often begins with precursors like methyl salicylate. mdpi.com These synthetic routes are continuously being refined to improve efficiency and yield through the optimization of reaction conditions and the application of modern synthetic techniques.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Factors such as solvent choice, temperature, reaction time, and the selection of an appropriate catalyst are crucial in maximizing product yield and purity.

For instance, in the synthesis of related benzohydrazide (B10538) compounds, silver(I) oxide has been identified as an efficient oxidizing agent. scielo.br The choice of solvent also plays a significant role; acetonitrile (B52724) has been shown to provide a good balance between reaction conversion and selectivity. scielo.br Furthermore, optimizing the reaction time is critical, as prolonged reactions can lead to the formation of undesired byproducts, thereby reducing the selectivity. scielo.br In some cases, reaction times have been successfully reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br

The use of catalysts is another key aspect of optimization. For example, palladium-catalyzed reactions are common in the synthesis of related nitrogen-containing compounds. organic-chemistry.org The choice of catalyst can significantly influence the reaction's regio- and stereoselectivity. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. nih.gov This approach focuses on using less hazardous chemicals, reducing waste, and improving energy efficiency. jddhs.compfizer.com

Key strategies in green synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water or ethanol (B145695). nih.govchemmethod.com

Waste Reduction: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. jddhs.com

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. chemmethod.comfip.org

The application of these principles not only benefits the environment but can also lead to economic advantages through reduced costs for materials and waste disposal. jddhs.com

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. mdpi.comchemmethod.comfip.org

For example, the hydrazinolysis of esters, a key step in the synthesis of some benzohydrazides, can be completed in as little as three minutes with microwave irradiation, a significant improvement over traditional methods. mdpi.com The power of the microwave can also be adjusted to control the reaction rate. mdpi.comresearchgate.net

Solvent-free synthesis is another green chemistry approach that is gaining traction. By eliminating the need for solvents, these methods reduce waste and the use of potentially hazardous substances. chemmethod.com The synthesis of some 2-hydroxybenzohydrazide (B147611) derivatives has been successfully carried out using microwave irradiation in the absence of a solvent, demonstrating the feasibility of this environmentally friendly approach. fip.org

Derivatization and Functionalization Strategies of this compound

The this compound scaffold is a versatile platform for the development of new compounds through various derivatization and functionalization reactions. These modifications can lead to molecules with a wide range of chemical and biological properties.

Formation of Schiff Bases and Hydrazones

One of the most common derivatization strategies for hydrazides is the formation of Schiff bases and hydrazones. This typically involves the condensation reaction of the hydrazide with an aldehyde or ketone. science.govmdpi.comorganic-chemistry.org

Schiff bases are characterized by the presence of an azomethine (-C=N-) group and are known to form stable complexes with metal ions. mdpi.com The reaction is often carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. chemmethod.com

Hydrazones, which contain the -NH-N=CH- group, are also readily synthesized from hydrazides. fip.orgnih.gov These compounds have been the subject of extensive research due to their diverse biological activities. biointerfaceresearch.com The synthesis of hydrazones can be achieved through various methods, including conventional heating and microwave irradiation. fip.orgnih.gov

Table 1: Examples of Schiff Bases and Hydrazones Derived from Hydroxybenzohydrazides

| Derivative | Starting Carbonyl Compound | Reference |

|---|---|---|

| N'-Benzylidene-2-hydroxybenzohydrazide | Benzaldehyde | fip.org |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 2-Methoxybenzaldehyde | fip.org |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 4-Methoxybenzaldehyde | fip.org |

This table is interactive and can be sorted by clicking on the column headers.

Cyclocondensation Reactions leading to Heterocyclic Scaffolds

Cyclocondensation reactions of this compound and its derivatives provide access to a variety of heterocyclic scaffolds. These reactions involve the formation of a new ring system through the reaction of two or more functional groups.

For example, Schiff bases derived from acid hydrazides can undergo cyclization with acetic anhydride to form N-acetyl 1,3,4-oxadiazole derivatives. chemmethod.com This reaction can be carried out using either conventional heating or microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield. chemmethod.com

Another example is the synthesis of 1,2,4-triazole-3-thione derivatives. In this multi-step process, a fluorinated benzoic acid hydrazide is reacted with carbon disulfide, followed by treatment with hydrazine hydrate to form an aminotriazole. This intermediate can then be converted into a variety of Schiff bases, which are precursors to other heterocyclic systems. nih.gov

The ability to construct these complex molecular architectures from a relatively simple starting material highlights the synthetic utility of this compound in the development of new chemical entities.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Acetonitrile |

| Benzaldehyde |

| Carbon disulfide |

| Ethanol |

| Furan-2-carbaldehyde |

| Hydrazine hydrate |

| Methyl salicylate |

| N'-Benzylidene-2-hydroxybenzohydrazide |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide |

| N-acetyl 1,3,4-oxadiazole |

| Palladium |

| Silver(I) oxide |

| 1,2,4-triazole-3-thione |

| 2-Methoxybenzaldehyde |

| 4-Methoxybenzaldehyde |

Amidation, Alkylation, and Acylation Reactions

The hydrazide moiety of this compound serves as a nucleophilic center, readily participating in a variety of chemical transformations. These reactions allow for the facile introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Amidation Reactions: While direct amidation of this compound with carboxylic acids can be challenging, the use of activating agents facilitates this transformation. Coupling agents such as carbodiimides are commonly employed to form a more reactive intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This approach enables the formation of N-acyl-4-fluoro-2-hydroxybenzohydrazide derivatives. The reaction conditions, including the choice of solvent and base, play a crucial role in optimizing the yield and purity of the final product.

Alkylation Reactions: The nitrogen atoms of the hydrazide group in this compound can undergo alkylation with various alkylating agents, such as alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism. The regioselectivity of the alkylation, determining which nitrogen atom is alkylated, can be influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the presence of steric hindrance. The formation of hydrazones through condensation with aldehydes and ketones represents a related and widely utilized transformation of hydrazides, leading to compounds with a C=N double bond.

Acylation Reactions: Acylation of this compound is a common and efficient method for its functionalization. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides. The reaction of salicylhydrazide, a closely related analogue, with 4-fluorobenzoyl chloride provides a pertinent example of this transformation. researchgate.net To favor the formation of the desired 1,2-diacylhydrazine and minimize the production of disubstituted byproducts, the reaction is often conducted at low temperatures, for instance, between 0 and 5 °C. researchgate.net This method allows for the synthesis of a variety of N'-acyl-4-fluoro-2-hydroxybenzohydrazide derivatives.

Table 1: Examples of Amidation, Alkylation, and Acylation Reactions of Benzohydrazide Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) |

| Amidation | Carboxylic Acid, Carbodiimide Coupling Agent, Base | N-Acylbenzohydrazide | Varies |

| Alkylation | Alkyl Halide, Base | N-Alkylbenzohydrazide | Varies |

| Acylation | 4-Fluorobenzoyl chloride, THF, 0-5 °C | 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | 50 researchgate.net |

Note: The yields are indicative and can vary based on the specific substrates and reaction conditions.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of the chemical transformations of this compound. The amidation, alkylation, and acylation reactions proceed through distinct yet related nucleophilic substitution pathways.

Mechanism of Amidation: The amidation reaction, when mediated by a coupling agent, typically involves the initial activation of the carboxylic acid. The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides. This activated species is then susceptible to nucleophilic attack by the terminal amino group of the this compound. The subsequent collapse of the tetrahedral intermediate and elimination of the coupling agent byproduct yields the final N-acyl derivative.

Mechanism of Alkylation: Alkylation with alkyl halides generally follows an SN2 pathway. The lone pair of electrons on one of the nitrogen atoms of the hydrazide acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the simultaneous formation of the N-C bond and cleavage of the C-halogen bond. The transition state is a five-coordinate species. The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.

Mechanism of Acylation: The acylation of salicylhydrazide with an acyl chloride, a model for the acylation of this compound, proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond, to yield the acylated product. The presence of the ortho-hydroxyl group can influence the reactivity of the hydrazide through intramolecular hydrogen bonding.

Table 2: Key Mechanistic Steps in the Transformations of this compound

| Transformation | Key Mechanistic Steps | Intermediate Species |

| Amidation (with coupling agent) | 1. Activation of carboxylic acid. 2. Nucleophilic attack by hydrazide. 3. Collapse of tetrahedral intermediate. | O-Acylisourea, Tetrahedral intermediate |

| Alkylation (with alkyl halide) | Concerted nucleophilic attack and leaving group departure (SN2). | Five-coordinate transition state |

| Acylation (with acyl chloride) | 1. Nucleophilic attack on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of leaving group. | Tetrahedral intermediate |

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Advanced 1D (¹H, ¹³C, ¹⁹F) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

One-dimensional (1D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offer fundamental insights into the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's chemical environment. wikipedia.orghuji.ac.il The large chemical shift range of ¹⁹F NMR allows for clear distinction of fluorine signals. wikipedia.orghuji.ac.il

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular skeleton. sdsu.eduyoutube.comcolumbia.edu

The following tables summarize the observed NMR data for a related compound, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, which provides a close analogue for understanding the spectroscopic characteristics of 4-Fluoro-2-hydroxybenzohydrazide. mdpi.com

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) for 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.81 | s | 1H | |

| 10.67 | s | 1H | |

| 8.00–7.93 | m | 2H | |

| 7.89 | dd | 7.9, 1.7 | 1H |

| 7.43 | ddd | 8.3, 7.2, 1.7 | 1H |

| 7.38–7.31 | m | 2H | |

| 6.97–6.89 | m | 2H |

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆) for 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide mdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 168.2 | |

| 165.0 | |

| 164.8 (d, J = 252.5 Hz) | 1C |

| 159.8 | |

| 134.7 | |

| 130.8 (d, J = 10.1 Hz) | 1C |

| 129.3 (d, J = 3.0 Hz) | 1C |

| 128.9 | |

| 119.6 | |

| 117.9 | |

| 116.1 (d, J = 20.2 Hz) | 1C |

| 115.2 |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, including both crystalline and amorphous states. nih.gov For pharmaceutical compounds, ssNMR can distinguish between different polymorphs, which may exhibit distinct physical properties. Fast magic angle spinning (MAS) ¹⁹F NMR has emerged as a particularly effective method for analyzing fluorinated active pharmaceutical ingredients within formulations, offering high sensitivity and resolution. nih.gov This technique can provide detailed information on the local environment of the fluorine atom, which is sensitive to changes in crystal packing and conformation. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Analysis of Characteristic Functional Group Vibrations and Hydrogen Bonding Interactions

IR and Raman spectra provide a molecular fingerprint based on the vibrations of chemical bonds. For this compound, key functional groups such as the hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups exhibit characteristic absorption bands. For the related compound 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, IR spectroscopy revealed strong absorption peaks for the two amide carbonyls around 1635 and 1660 cm⁻¹ and an -NH peak at 3317 cm⁻¹. mdpi.com The presence of a broad -OH peak in the same region (3300–3400 cm⁻¹) can sometimes overlap with the -NH signal. mdpi.com

Hydrogen bonding plays a crucial role in the structure and properties of such molecules. Vibrational spectroscopy is particularly sensitive to these interactions. The formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the stretching vibrations of the involved functional groups (e.g., O-H and N-H). Analysis of these spectral shifts can provide insights into the strength and nature of the hydrogen bonding network within the crystal lattice. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.gov This enhancement allows for the detection and characterization of analytes at very low concentrations. nih.gov For pharmaceutical analysis, SERS can be used to study the structure of drugs and their interactions with surfaces. nih.gov While specific SERS studies on this compound are not widely reported, the technique holds potential for probing its surface interactions and for trace-level detection.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, the empirical formula is C₇H₇FN₂O₂ with a molecular weight of 170.14 g/mol . sigmaaldrich.comsigmaaldrich.com Mass spectrometry would confirm this molecular weight and analysis of the fragmentation pattern could further corroborate the proposed structure. For instance, in the mass spectrum of a related hydrazide, the molecular ion peak was observed, confirming its molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published data is available detailing the exact mass determination of this compound using HRMS. This technique would be essential to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass of its molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

There is no available literature on the MS/MS fragmentation patterns of this compound. Such a study would involve the isolation and fragmentation of the precursor ion to identify characteristic product ions, providing critical insights into the compound's structural connectivity.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

Determination of Crystal Structure and Molecular Geometry

A search for single-crystal X-ray crystallography data for this compound in crystallographic databases yielded no results. Consequently, precise data on its crystal system, space group, unit cell dimensions, and the specific bond lengths and angles that define its molecular geometry are not available.

Computational and Theoretical Investigations of 4 Fluoro 2 Hydroxybenzohydrazide

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies (Theoretical Framework)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in medicinal chemistry. They are based on the principle that the biological activity and physicochemical properties of a chemical compound are directly related to its molecular structure. mdpi.comwikipedia.org By systematically modifying parts of a molecule, such as 4-Fluoro-2-hydroxybenzohydrazide, and assessing the resulting changes in activity or properties, researchers can deduce which molecular features are critical for its function.

Theoretical SAR and SPR studies employ computational models to predict how structural changes will affect a compound's behavior. For this compound, this would involve analyzing the roles of the fluorine atom, the hydroxyl group, and the benzohydrazide (B10538) moiety. For instance, the electron-withdrawing nature of the fluorine atom at the 4-position and the hydrogen-bonding capabilities of the hydroxyl and hydrazide groups are key features that would be scrutinized in a theoretical analysis to predict interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity or properties. nih.govijcrt.org This approach is a cornerstone of modern drug design, allowing for the prediction of a molecule's efficacy or toxicity before it is even synthesized. ijcrt.orgfiveable.me

The QSAR/QSPR process involves several key steps:

Data Set Selection: A group of structurally related compounds, ideally including derivatives of this compound, with known experimental activities or properties is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These can describe various aspects of the molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., electrostatic potential) features. mdpi.comfiveable.me

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed activity. nih.govfiveable.me

Validation: The predictive power of the model is rigorously tested using both internal validation techniques (like cross-validation) and external validation with a separate set of compounds to ensure its reliability. galaxy.ai

For this compound, a QSAR study would help identify the specific structural attributes that are most influential for its potential biological effects, guiding the design of more potent analogues.

Drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. iaanalysis.comquora.com

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. nih.govextrapolations.com Instead, the design process relies on the knowledge of other molecules (ligands) that are known to interact with the target. Techniques like pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and QSAR are central to LBDD. quora.com If a series of active benzohydrazide compounds were known, LBDD could be used to build a model for designing new derivatives like this compound.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein has been determined (e.g., via X-ray crystallography or NMR), SBDD can be employed. iaanalysis.comnih.gov This powerful method involves using the target's structure to design molecules that can fit precisely into its binding site, a process often facilitated by molecular docking. quora.comextrapolations.com If a target for this compound were identified and its structure known, SBDD would be the preferred strategy for optimization.

Molecular Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov It is an indispensable tool in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. mdpi.comacs.org Although specific docking studies for this compound are not detailed in the literature, the methodology provides a clear picture of how its interactions with a potential biological target would be investigated.

The primary goal of molecular docking is to predict the binding mode or "pose" of a ligand within the active site of a protein. nih.govnih.gov This involves sampling a vast number of possible conformations and orientations of the ligand and evaluating each one. rsc.org

Once the most likely binding poses are identified, a detailed interaction analysis is performed. This analysis identifies the key non-covalent interactions that stabilize the protein-ligand complex, which can include:

Hydrogen Bonds: Crucial for specificity and binding affinity. The hydroxyl and hydrazide groups of this compound are prime candidates for forming hydrogen bonds.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Involves the aromatic ring of the compound interacting with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Salt Bridges: Ionic interactions between charged groups on the ligand and protein.

Visualizing these interactions provides a deep understanding of why a compound is active and offers clear guidance for its chemical modification to improve binding. youtube.comyoutube.com

Table 1: Hypothetical Interaction Analysis for this compound

The following table illustrates the type of data that would be generated from a molecular docking study. The specific residues and interaction types are hypothetical as published data is unavailable for this specific compound.

| Target Protein | Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Example Target (e.g., Kinase) | Hypothetical (e.g., Asp 145) | Hydrogen Bond (from -OH group) | Data not available |

| Example Target (e.g., Kinase) | Hypothetical (e.g., Lys 72) | Hydrogen Bond (from -NHNH2 group) | Data not available |

| Example Target (e.g., Kinase) | Hypothetical (e.g., Phe 80) | Pi-Pi Stacking (with fluorophenyl ring) | Data not available |

| Example Target (e.g., Kinase) | Hypothetical (e.g., Leu 128) | Hydrophobic Interaction | Data not available |

Beyond predicting the binding pose, molecular docking programs use "scoring functions" to estimate the binding affinity between the ligand and the protein. mdpi.comoup.com This score is typically an approximation of the binding free energy (ΔG), with more negative values indicating a stronger, more favorable interaction. nih.govnih.gov

These scoring functions calculate the energy of the interaction by considering factors such as electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. rsc.org While these scores are approximations and their absolute accuracy can be limited, they are highly effective for ranking different compounds in virtual screening campaigns to prioritize which ones should be synthesized and tested experimentally. nih.govjscimedcentral.com More computationally intensive methods, like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied after docking to refine the binding energy predictions. nih.gov

Table 2: Illustrative In Silico Binding Affinity Data

This table demonstrates how binding affinity data from a computational study would be presented. The values are for illustrative purposes only.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| This compound | Example Target 1 | Data not available | Data not available |

| This compound | Example Target 2 | Data not available | Data not available |

| Reference Compound | Example Target 1 | Data not available | Data not available |

Investigation of Biological Activities and Underlying Mechanisms in Vitro and in Silico

Enzyme Inhibition Studies (Focus on Mechanism of Action)

Derivatives of 4-fluoro-2-hydroxybenzohydrazide have been extensively studied for their ability to inhibit key enzymes involved in a range of physiological and pathological processes. The following sections detail the mechanisms of inhibition against several important enzyme targets.

Cholinesterase (AChE, BChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.govnih.gov Hydrazide-hydrazone derivatives have emerged as potent inhibitors of both AChE and BChE.

In one study, novel nicotinic hydrazide derivatives demonstrated significant inhibitory activity, with IC50 values in the nanomolar range for both enzymes. nih.gov For instance, one of the most potent compounds exhibited an IC50 value of 21.45 nM against AChE and 18.42 nM against BChE. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors. For example, a 2-chloro-3-hydrazinopyrazine derivative with a hydroxyl group at the ortho position of the N-phenyl ring showed strong AChE inhibition, which was attributed to the electron-withdrawing properties of the phenyl ring and hydrogen bond interactions with Tyr121 in the enzyme's active site. nih.gov

Similarly, a series of hydrazide-hydrazone imine derivatives were synthesized and evaluated, with some compounds showing better inhibitory activity against BChE than the standard drug galantamine. nih.gov The most potent inhibitor against AChE in this series had an IC50 of 2.01 μM, while the best BChE inhibitor had an IC50 of 2.83 μM. nih.gov In silico docking confirmed these findings, revealing strong binding affinities within the active sites of both enzymes. nih.gov The combination of aryl ester and hydrazone moieties in a single molecule can lead to multimodal inhibition, targeting multiple sites or mechanisms within the enzyme for enhanced efficacy. nih.gov

| Compound Series | Target Enzyme | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| Nicotinic Hydrazide Derivatives | AChE | Compound 12 was the most potent inhibitor. | 21.45 nM | nih.gov |

| Nicotinic Hydrazide Derivatives | BChE | Compound 12 was the most potent inhibitor. | 18.42 nM | nih.gov |

| 2-chloro-3-hydrazinopyrazine derivatives | AChE | CHP4 showed the highest inhibitory effect. | 3.76 µM | nih.gov |

| Hydrazide-hydrazone imine derivatives | AChE | Compound 3i exhibited the best inhibitory activity. | 2.01 µM | nih.gov |

| Hydrazide-hydrazone imine derivatives | BChE | Compound 3h showed the best inhibitory property. | 2.83 µM | nih.gov |

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. mdpi.com Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govftmc.lt Hydrazone derivatives have been identified as a potent class of CA inhibitors. nih.govftmc.ltftmc.lt

Studies on carbohydrazones have shown that several compounds exhibit inhibitory activity against carbonic anhydrase II (CA II) that is superior to the standard drug zonisamide. nih.gov Kinetic and molecular docking studies revealed that these compounds bind effectively to the CA enzyme. nih.gov Similarly, a series of hydrazonobenzenesulfonamides demonstrated low nanomolar inhibitory activity against several human CA isoforms, including hCA I, II, IX, and XII, with some derivatives showing selectivity for specific isoforms. mdpi.comunimi.it The interaction typically involves the inhibitor binding to the zinc ion in the active site of the enzyme.

The general mechanism for many hydrazone-based inhibitors involves the coordination of the hydrazone moiety to the zinc ion in the enzyme's active site, along with other interactions with active site residues. This binding prevents the normal catalytic function of the enzyme, which is the reversible hydration of carbon dioxide. mdpi.com

| Compound Series | Target Enzyme | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| Carbohydrazones | CA II | Compounds 1, 2, 3, and 9 showed inhibition better than zonisamide. | 1.33 - 1.85 µM | nih.gov |

| Hydrazonobenzenesulfonamides | hCA I, II, IX, XII | Showed low nanomolar inhibitory activity with selectivity for certain isoforms. | Varies (low nM range) | mdpi.comunimi.it |

| Nicotinic Hydrazide Derivatives | hCA I & II | Compound 8 was the most active inhibitor. | 7.12 - 45.12 nM | nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders and for applications in the food industry to prevent browning. nih.gov Thiazolyl hydrazone derivatives have been synthesized and shown to be potent tyrosinase inhibitors, with some compounds exhibiting IC50 values comparable to the well-known inhibitor, kojic acid. nih.gov

Kinetic studies have revealed different modes of inhibition. For example, one potent thiazolyl hydrazone derivative was found to be a non-competitive inhibitor, while another acted as a competitive inhibitor. nih.gov Competitive inhibitors typically bind to the active site of the free enzyme, preventing the substrate from binding. nih.gov Non-competitive inhibitors, on the other hand, can bind to a site distinct from the active site on both the free enzyme and the enzyme-substrate complex. libretexts.org In silico molecular docking and molecular dynamics simulations have been used to further investigate the binding interactions and mechanisms of these inhibitors. nih.gov

α-Glucosidase Inhibition Mechanisms

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. preprints.org Salicylic (B10762653) acid-derived Schiff bases, which are structurally related to salicylhydrazides, have been identified as potent α-glucosidase inhibitors. preprints.org

Several iodinated salicylhydrazone derivatives have demonstrated significantly better inhibitory activity than the standard drug acarbose, with IC50 values in the low micromolar range. preprints.org Kinetic studies of similar salicylic acid derivatives have shown a mixed non-competitive inhibitory mechanism. nih.govbohrium.com This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. bohrium.com Molecular docking and dynamics simulations suggest that the stability of the enzyme-ligand complex is maintained through interactions such as π-π stacking, halogen bonding, and hydrophobic interactions. preprints.org Fluorescence quenching analysis has further confirmed the formation of a stable inhibitor-α-glucosidase complex. nih.govbohrium.com

| Compound Series | Target Enzyme | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| Iodinated Salicylhydrazone Derivatives | α-Glucosidase | Compounds 4e, 4g, 4i, and 4j exhibited potent inhibition. | 14.86 - 18.05 µM | preprints.org |

| Salicylic Acid Derivatives | α-Glucosidase | Compounds T9, T10, and T32 showed higher potency than acarbose. | 0.086 - 0.32 mM | nih.govbohrium.com |

Antimicrobial Activity Investigations (Mechanistic Emphasis)

The hydrazide scaffold is a key feature in many compounds with significant antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

The antimicrobial mechanism often involves the inhibition of essential bacterial enzymes. As discussed in the previous section, the inhibition of Enoyl-ACP Reductase (ENR) is a primary mechanism of action for many hydrazide-based antibacterial agents. researchgate.net This inhibition disrupts the synthesis of the bacterial cell wall, leading to a bacteriostatic or bactericidal effect. researchgate.netnih.gov

For example, N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide has been synthesized and shown to possess antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. unair.ac.id Molecular docking studies of this compound against the ENR enzyme (PDB: 1C14) from E. coli predicted a high binding affinity, suggesting that inhibition of this enzyme is a likely mechanism of its antibacterial action. researchgate.net The presence of the azomethine group (-HN-N=CH-) and hydroxyl groups are considered important pharmacophores for this activity. researchgate.net Furthermore, the inclusion of fluorine-containing substituents has been noted to potentially enhance the penetration of the compound into the cell structure, leading to higher antimicrobial potential. researchgate.net

Antibacterial Mechanisms

While direct studies on the antibacterial mechanisms of this compound are emerging, the broader class of hydrazide compounds and related aromatic structures provides insights into potential modes of action. These generally involve the disruption of essential bacterial structures and pathways.

Cell Wall Disruption: The bacterial cell wall, a structure vital for maintaining cell integrity and absent in human cells, is a prime target for antibiotics. frontiersin.org Some antimicrobial agents work by inhibiting the synthesis of peptidoglycan, a key component of the cell wall. frontiersin.org For instance, certain antibiotics inhibit enzymes like transpeptidases, which are crucial for cross-linking peptide chains within the peptidoglycan structure. This disruption leads to a compromised cell wall, causing water to leak into the bacterial cell, eventually leading to lysis and cell death. youtube.com While specific research on this compound's effect on cell wall synthesis is needed, its chemical scaffold suggests a potential for similar interactions.

Membrane Disruption: The bacterial cytoplasmic membrane is another critical target for antimicrobial agents. Its disruption can lead to the leakage of cellular contents and ultimately, cell death. nih.govfrontiersin.org Some antimicrobial peptides and small molecules can insert themselves into the lipid bilayer of the bacterial membrane, disrupting its architecture and function. nih.govnih.gov This can involve the formation of pores or channels, leading to increased membrane permeability. frontiersin.orgnih.gov Fluorescent dyes like Propidium Iodide (PI) are used to assess membrane integrity, as PI can only enter cells with compromised membranes. nih.gov The disruption of membrane potential is another indicator of membrane damage. mdpi.com

Metabolic Pathway Disruption: Interference with essential metabolic pathways is a well-established antibacterial strategy. isciii.es For example, some drugs target folic acid synthesis, a pathway crucial for bacterial survival. youtube.com The anti-cancer fluoropyrimidine drugs have been shown to inhibit the growth of various gut bacteria by disrupting their pyrimidine (B1678525) metabolism, a pathway also present in mammalian cells. nih.gov This highlights the potential for compounds like this compound to interfere with key metabolic processes in bacteria.

Antifungal Mechanisms

The antifungal activity of compounds related to this compound often involves disruption of the fungal cell membrane. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated the ability to damage the cell membranes of Fusarium graminearum, leading to increased permeability. nih.gov Similarly, the widely used antifungal agent Amphotericin B is known to destroy the integrity of fungal plasma membranes. nih.gov This is often achieved by interacting with specific components of the fungal cell membrane, such as ergosterol, to form pores that lead to cell lysis. nih.gov

Antimycobacterial Mechanisms

Hydrazide compounds have historically played a significant role in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. nih.gov Isoniazid, a primary anti-tuberculosis drug, is a hydrazide derivative that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. youtube.com This inhibition disrupts the cell wall's integrity, leading to bacterial cell death. youtube.com

Research into novel hydrazide compounds continues to yield promising results against Mycobacterium tuberculosis. Several synthesized hydrazide compounds have shown potent inhibitory effects on the growth of M. tuberculosis at low concentrations. nih.gov The mechanism of action for some fluoroquinolone derivatives, another class of antimicrobials, involves targeting DNA gyrase, an enzyme essential for DNA replication in M. tuberculosis. nih.gov Resistance to these drugs often arises from mutations in the genes encoding this enzyme. nih.gov

Furthermore, some compounds exhibit their antimycobacterial effects by targeting other essential enzymes. For example, certain 2-aminothiazole-4-carboxylate derivatives have been found to be active against the β-ketoacyl-ACP synthase mtFabH, an enzyme involved in fatty acid synthesis in M. tuberculosis. researchgate.net Similarly, some triazole derivatives have been identified to target MTB β-ketoacyl ACP synthase I (KasA). mdpi.com The inhibition of topoisomerase I is another mechanism employed by some antimycobacterial compounds. nih.gov

Anticancer Activity Research

The potential of this compound and its derivatives as anticancer agents is an active area of investigation, with research focusing on their ability to induce cell death and inhibit cell proliferation in cancer cells.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. nih.gov Research on a copper (II) complex containing a 4-fluorophenoxyacetic acid hydrazide ligand demonstrated its ability to trigger apoptosis in cancer cells. nih.gov This process was linked to an initial dysfunction in autophagy. nih.gov Studies on other related compounds, such as 3-fluoro and 3,3-difluoro substituted β-lactams, have also shown apoptosis induction in breast cancer cells. nih.gov This was accompanied by a downregulation of anti-apoptotic proteins like Bcl2 and survivin, and an upregulation of the pro-apoptotic protein Bax. nih.gov

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the uncontrolled proliferation of cells due to a loss of cell cycle regulation. Therefore, inducing cell cycle arrest is a key strategy in cancer therapy. The aforementioned copper (II) complex with a 4-fluorophenoxyacetic acid hydrazide ligand was found to cause cell cycle arrest at the G0/G1 phase. nih.gov Similarly, derivatives of 4-hydroxybenzoic acid have been identified as inhibitors of histone deacetylases (HDACs), leading to cell cycle arrest. nih.gov

DNA Intercalation and Cleavage Mechanisms

Targeting the DNA of cancer cells is another effective anticancer strategy. Some compounds can intercalate into the DNA double helix or induce DNA cleavage, leading to cell death. The copper (II) complex with the 4-fluorophenoxyacetic acid hydrazide ligand was shown to induce DNA damage. nih.gov While the precise mechanism of interaction with DNA was not fully elucidated for this specific complex, other compounds are known to act as DNA intercalators. nih.gov For instance, some antimicrobial peptides have been shown to bind to bacterial DNA, in addition to disrupting the cell membrane. nih.gov

Antioxidant Activity (Mechanism of Free Radical Scavenging)

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting the oxidative cascade. In the case of this compound and related salicylhydrazide derivatives, the presence of the phenolic hydroxyl group is considered crucial for their radical-scavenging effects. The general mechanism involves the donation of the hydrogen atom from the hydroxyl (-OH) group, which is stabilized by resonance within the aromatic ring.

In vitro studies on compounds structurally similar to this compound have demonstrated this free radical scavenging ability through various assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, a study on hydrazide-hydrazones highlighted that a derivative containing a salicylaldehyde (B1680747) moiety was the most potent antioxidant in the series, with its activity being directly linked to the presence of the hydroxyphenyl group. pensoft.net This compound showed a 61.27% radical-scavenging effect at a concentration of 250 µM in the DPPH assay and a 90.49% inhibition in the ABTS assay at the same concentration. pensoft.net

Similarly, research on p-substituted salicylaldehyde phenylhydrazone derivatives indicated that these compounds exhibit high free radical-scavenging activity in a concentration-dependent manner. semanticscholar.org One derivative, compound 3a, demonstrated a remarkable 92.42% antioxidant activity at a concentration of 50 µg/mL in a DPPH assay, which was higher than the standard antioxidants BHA (butylated hydroxyanisole) and α-tocopherol at the same concentration. semanticscholar.org The antioxidant capacity was observed to decrease as the length of an alkoxy chain substituent increased, suggesting that steric hindrance might play a role in the ability of the hydroxyl group to interact with free radicals. semanticscholar.org

While direct experimental data on the free radical scavenging activity of this compound is not extensively detailed in the available literature, the consistent findings for structurally related salicylhydrazides and hydrazones strongly suggest that it would also possess antioxidant properties, primarily mediated by hydrogen atom transfer from its phenolic hydroxyl group.

Table 1: In Vitro Antioxidant Activity of Compounds Structurally Related to this compound

| Compound/Derivative | Assay | Concentration | Result | Reference |

| Hydrazide-hydrazone with salicylaldehyde moiety (5b) | DPPH | 250 µM | 61.27% scavenging | pensoft.net |

| Hydrazide-hydrazone with salicylaldehyde moiety (5b) | ABTS | 250 µM | 90.49% inhibition | pensoft.net |

| p-Substituted Salicylaldehyde Phenylhydrazone (3a) | DPPH | 50 µg/mL | 92.42% activity | semanticscholar.org |

| p-Substituted Salicylaldehyde Phenylhydrazone (3b) | ABTS | 50 µg/mL | 63.13% capacity | semanticscholar.org |

Anti-inflammatory and Immunomodulatory Mechanisms

The anti-inflammatory properties of salicylates are well-documented, with the primary mechanism often involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923). researchgate.net Research into derivatives of salicylic acid, including hydrazides, has sought to explore and enhance this activity.

Derivatives of salicylic acid and acyl acid hydrazides have been synthesized and evaluated as inhibitors of COX-1 and COX-2. researchgate.netnih.gov In one such study, a Schiff base derivative synthesized from a salicylic acid hydrazide emerged as a potent and selective COX-2 inhibitor, with an IC50 value of 1.76 µM for COX-2, compared to an IC50 of 117.8 µM for COX-1. researchgate.netnih.gov This selectivity for COX-2 is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs which also inhibit the protective COX-1 enzyme. researchgate.net Molecular docking studies further supported these findings, revealing that selective COX-2 inhibitors could establish specific interactions within the COX-2 enzyme pocket. nih.gov

Furthermore, salicylaldehyde benzoyl hydrazone derivatives have demonstrated significant anti-inflammatory profiles in animal models. nih.gov For example, these compounds showed levels of inhibition in zymosan-induced peritonitis that were comparable or superior to the standard anti-inflammatory drug indomethacin. nih.gov This indicates an expressive anti-inflammatory effect that likely involves the modulation of inflammatory mediators beyond just prostaglandins.

The immunomodulatory effects of these compounds can be inferred from their anti-inflammatory mechanisms. By inhibiting COX-2, they reduce the production of prostaglandins which are not only mediators of inflammation and pain but also modulate various immune responses. Additionally, some anti-inflammatory compounds are known to affect the expression of pro-inflammatory cytokines. While specific data on the effect of this compound on cytokines like TNF-α, IL-1β, or IL-6 is not detailed, the inhibition of inflammatory pathways suggests a potential to downregulate these key immunomodulators. mdpi.com

A patent for 5,6,7,8-tetrahydro pensoft.netresearchgate.netmatilda.sciencetriazolo[4,3-a]pyrazine derivatives also lists this compound as an intermediate and mentions the potential for such compounds to act as P2X7 receptor modulators. google.comgoogle.com The P2X7 receptor is a key player in the immune system, and its activation leads to the release of important inflammatory mediators like IL-1β from immune cells such as macrophages and microglia. google.comgoogle.com Therefore, antagonism of the P2X7 receptor represents a plausible immunomodulatory mechanism for this compound and its derivatives, implicating them in the control of neuroinflammation and other inflammatory conditions. google.comgoogle.com

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Salicylic Acid Hydrazide Derivatives

| Compound/Derivative | Assay/Model | Target | Result | Reference |

| Schiff base of 4-aminotriazole from salicylic acid hydrazide | In Vitro Enzyme Assay | COX-1 | IC50: 117.8 µM | researchgate.netnih.gov |

| Schiff base of 4-aminotriazole from salicylic acid hydrazide | In Vitro Enzyme Assay | COX-2 | IC50: 1.76 µM | researchgate.netnih.gov |

| Salicylaldehyde 2-chlorobenzoyl hydrazone | Zymosan-induced peritonitis | Inflammation | Inhibition comparable to indomethacin | nih.gov |

| Salicylaldehyde 4-chlorobenzoyl hydrazone | Zymosan-induced peritonitis | Inflammation | Inhibition comparable to indomethacin | nih.gov |

Coordination Chemistry and Metal Complexation of 4 Fluoro 2 Hydroxybenzohydrazide

Ligand Properties and Chelation Behavior of 4-Fluoro-2-hydroxybenzohydrazide

Aroylhydrazones are recognized for their flexible coordination modes, which are influenced by factors such as pH, the solvent used, and the nature of the metal ion involved. researchgate.net They are typically synthesized through the condensation of hydrazides with aldehydes or ketones. researchgate.net

This compound possesses several potential donor atoms: the phenolic oxygen, the carbonyl oxygen, and the two nitrogen atoms of the hydrazide moiety. The presence of the labile proton of the hydrazide's amide group and the phenolic hydroxyl group allows for keto-enol tautomerism. This results in different potential binding modes.

In solution, the ligand can exist in equilibrium between its keto and enol forms. Coordination with metal ions often occurs via the enol form, where the ligand can act as a mono- or dibasic species after deprotonation.

Commonly observed coordination modes for related 2-hydroxybenzohydrazide (B147611) Schiff base ligands include:

Bidentate (O, N) Coordination: The ligand coordinates to the metal center through the deprotonated enolic oxygen and the azomethine nitrogen atom, forming a stable five-membered chelate ring. Studies on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide complexes with Cu(II), Co(II), Ni(II), and Zn(II) have shown this type of mononegative bidentate chelation. nih.govnih.gov

Tridentate (O, N, O) Coordination: The ligand can also behave as a dibasic tridentate ligand. In this mode, coordination occurs through the deprotonated phenolic oxygen, the enolic oxygen, and the azomethine nitrogen atom. iosrjournals.org This mode leads to the formation of both five- and six-membered chelate rings, enhancing complex stability.

The specific binding mode is often determined by the reaction conditions and the metal ion involved. For instance, in some complexes of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide, Co(II) and Ni(II) complexes involve coordination with the phenolic oxygen, amide carbonyl oxygen, and imine nitrogen, while VO(II), Mn(II), and Cu(II) complexes coordinate via the enolic oxygen, phenolic oxygen, and azomethine nitrogen. iosrjournals.org

The functional groups on the aromatic rings significantly modulate the coordination properties of the ligand.

Hydroxyl Group (-OH): The ortho-hydroxyl group is pivotal to the chelation behavior of this compound. Its deprotonation is a key step in forming stable complexes, creating a strong anionic oxygen donor. iosrjournals.org The involvement of the phenolic oxygen in coordination is typically confirmed by shifts in the C-O stretching frequency in the infrared spectra of the resulting metal complexes. iosrjournals.org This coordination contributes to the formation of a stable six-membered chelate ring, which enhances the thermodynamic stability of the complex.

Fluorine Group (-F): The fluorine atom, located at the para-position of the benzoyl ring, exerts a strong electron-withdrawing effect (-I, +M). This influences the electronic properties of the entire ligand. The electron-withdrawing nature of fluorine can increase the acidity of the phenolic and enolic protons, facilitating deprotonation and coordination at lower pH values. Furthermore, it can affect the electron density on the donor atoms, thereby modulating the strength and nature of the metal-ligand bonds and, consequently, the stability and reactivity of the complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its Schiff base derivatives is typically straightforward, yielding stable, often colored, solid products.

Complexes of this compound and its derivatives have been synthesized with a variety of transition metals. The general synthetic method involves the reaction of the ligand with a suitable metal salt (e.g., acetates, chlorides, or nitrates) in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and often requires heating under reflux for several hours. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

These complexes are characterized by a range of analytical and spectroscopic techniques to determine their stoichiometry and structure. These methods include elemental analysis, molar conductivity, magnetic susceptibility measurements, and various spectroscopic analyses like IR, UV-Vis, and NMR. nih.govresearchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Related Hydroxyphenyl Hydrazone Ligands

| Metal Ion | Ligand System | Stoichiometry (M:L) | Proposed Geometry | Reference |

| Cu(II), Co(II), Ni(II), Zn(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | Distorted Octahedral/Square Planar | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | - | Octahedral | nih.gov |

| Fe(III), Cu(II), Ni(II), Co(II) | 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide | - | Octahedral | researchgate.net |

| Zn(II) | 4-hydroxybenzohydrazide | - | Distorted Octahedral (Polymeric) | researchgate.net |

Synthesis of Homo- and Heterometallic Complexes

The current body of scientific literature primarily focuses on the synthesis and characterization of mononuclear (homometallic) complexes involving a single metal center coordinated to one or more molecules of the hydrazone ligand. researchgate.net While the versatile donor sites of aroylhydrazones could potentially bridge multiple metal centers to form polynuclear or heterometallic complexes, specific examples involving this compound are not extensively reported. The synthesis of heterometallic arrays often requires a "complex as ligand" approach, where a stable mononuclear complex with available donor sites is reacted with a second metal salt, a strategy seen in other systems. nih.gov

Structural Analysis of Metal Complexes (Spectroscopic and Crystallographic Methods)

The definitive structures of these metal complexes are elucidated through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination sites. Upon complexation, characteristic changes in the IR spectrum are observed. For example, the disappearance of the broad ν(O-H) band of the phenolic group and a shift in the ν(C-O) band indicate the deprotonation and coordination of the phenolic oxygen. iosrjournals.org A shift of the ν(C=O) (amide I) band to lower wavenumbers and the ν(C=N) (azomethine) band suggests the involvement of the carbonyl oxygen (in its keto or enol form) and the azomethine nitrogen in chelation. nih.gov The appearance of new, weaker bands at lower frequencies (typically < 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, directly confirming the formation of metal-ligand bonds. iosrjournals.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide key information about the geometry of the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand (π-π* and n-π*) transitions, which are often shifted compared to the free ligand. nih.gov More importantly, the appearance of lower energy d-d transition bands in the visible region for transition metal complexes helps in deducing the coordination environment (e.g., octahedral, tetrahedral, or square planar) around the metal ion. rjwave.org

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal ions like Cu(II) or VO(II), ESR spectroscopy provides detailed insight into the nature of the metal-ligand bond and the geometry of the complex. iosrjournals.org The g-tensor values (g|| and g⊥) can indicate the degree of covalent character in the metal-ligand bonds and suggest geometries such as square pyramidal or tetragonally distorted octahedral. nih.goviosrjournals.org

Crystallographic Methods:

For instance, the crystal structure of N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide reveals details about molecular conformation and intermolecular interactions like hydrogen bonding and π–π stacking. nih.gov Similarly, crystallographic analysis of a polymeric zinc(II) complex with 4-hydroxybenzohydrazide shows a distorted octahedral geometry around the zinc atom, which is coordinated by the hydrazide ligand, water molecules, and sulfate (B86663) ions. researchgate.net In an oxovanadium(V) complex with a related hydrazone, the vanadium atom achieves an octahedral coordination with the ligand's donor atoms and solvent molecules defining the geometry. researchgate.net These examples underscore the power of crystallography in definitively establishing the binding modes and three-dimensional structures of such complexes.

Table 2: Selected Crystallographic Data for Related Hydrazide Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

| N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide | C₁₅H₁₃FN₂O₃ | Triclinic | P-1 | nih.gov |

| 4-Hydroxybenzohydrazide | C₇H₈N₂O₂ | Monoclinic | P2₁/c | researchgate.net |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from hydrazone ligands, including those related to this compound, have garnered attention for their potential as catalysts in various chemical transformations. The coordination of the hydrazide moiety to metal centers can create active sites for catalytic processes, with applications spanning both homogeneous and heterogeneous catalysis. Research in this area, particularly with Schiff base derivatives, has demonstrated the versatility of these complexes in mediating organic reactions.

Homogeneous and Heterogeneous Catalysis in Organic Reactions

The catalytic activity of metal complexes of a Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide has been explored in the context of homogeneous catalysis. Specifically, transition metal complexes of this ligand have been shown to be effective catalysts for the oxidation of aniline (B41778).

In a study involving complexes with a general formula [ML(NO₃)]NO₃·nH₂O, where M represents divalent zinc, copper, cobalt, nickel, and manganese, their catalytic prowess in the oxidation of aniline to azobenzene (B91143) was investigated. mdpi.com The reactions were carried out in a homogeneous solution using dimethylformamide (DMF) as the solvent and hydrogen peroxide (H₂O₂) as the oxidizing agent. mdpi.com A key finding from this research was the remarkable selectivity of these catalysts; all the tested complexes demonstrated 100% selectivity, yielding only azobenzene as the product. mdpi.com

The efficiency of the catalysis, however, varied depending on the coordinated metal ion. The nickel(II) complex exhibited the highest catalytic activity, achieving a 91.4% yield of azobenzene within one hour at room temperature. mdpi.com In contrast, the zinc(II) complex showed the lowest activity, with a yield of only 15%. mdpi.com This highlights the significant influence of the metal center on the catalytic performance of the complex.

Further investigations into the catalytic scope of the most active complex, the nickel(II) derivative, were conducted on a range of substituted anilines. The results indicated that the electronic properties of the substituent on the aniline ring play a crucial role in the reaction outcome. Generally, anilines bearing electron-withdrawing groups exhibited higher conversion rates compared to those with electron-donating groups. mdpi.com This suggests that the reaction mechanism is sensitive to the electronic environment of the substrate.

While the aforementioned studies focus on homogeneous catalysis, the development of heterogeneous catalysts from such complexes is an area of growing interest. Immobilizing these complexes on solid supports, such as graphene oxide, can offer advantages in terms of catalyst recovery and reusability, paving the way for more sustainable chemical processes. ekb.eg

Table 1: Catalytic Oxidation of Aniline to Azobenzene by Metal Complexes mdpi.com

| Catalyst (Metal Complex) | Yield (%) | Selectivity (%) |

| Zinc(II) Complex | 15 | 100 |

| Copper(II) Complex | Not specified | 100 |

| Cobalt(II) Complex | Not specified | 100 |

| Nickel(II) Complex | 91.4 | 100 |

| Manganese(II) Complex | Not specified | 100 |

Table 2: Catalytic Oxidation of Substituted Anilines using Nickel(II) Complex mdpi.com

| Substituted Aniline | Product Yield (%) |

| Aniline with electron-withdrawing group | Better activities |

| Aniline with electron-donating group | Lower activities |

Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes provides valuable insights into their redox properties and potential applications in electrocatalysis and sensing. While specific studies on the electrochemistry of this compound complexes are limited, research on structurally related hydrazide and Schiff base complexes offers a glimpse into their potential electrochemical characteristics.

For instance, studies on copper complexes with a 4-hydroxybenzohydrazide Schiff base ligand have utilized cyclic voltammetry (CV) to probe their redox behavior. abechem.com These investigations help in understanding the electron transfer processes occurring at the metal center and the influence of the ligand framework on these processes.

In a related context, the electrochemical investigation of cobalt(II), nickel(II), and copper(II) complexes of a novel ligand, 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, demonstrated their electrocatalytic capabilities. nih.gov The cobalt(II) complex, when immobilized on a glassy carbon electrode, showed good electrocatalytic activity for the detection of folic acid, with a low limit of detection. nih.gov This underscores the potential of such metal complexes in the development of electrochemical sensors.

Applications in Advanced Materials Science and Engineering

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. 4-Fluoro-2-hydroxybenzohydrazide is a prime candidate for such applications due to its capacity for forming strong and directional hydrogen bonds, a cornerstone of molecular self-assembly.

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. nih.govrsc.org These materials are noted for their high crystallinity and solution processability. nih.gov The stability and porosity of HOFs depend on the judicious selection of rigid organic molecules capable of forming robust hydrogen-bonding networks. nih.gov

While direct synthesis of a HOF using this compound is not extensively documented in the reviewed literature, its molecular features make it a highly promising candidate for HOF design. The molecule possesses both hydrogen bond donors (the -OH and -NH/-NH2 groups) and acceptors (the C=O oxygen and the nitrogen atoms). This is analogous to its non-fluorinated counterpart, 4-hydroxybenzohydrazide, which forms extensive intermolecular hydrogen bonds of the N—H···O and O—H···N types in its crystal structure. researchgate.net The presence of the fluorine atom in this compound can further influence crystal packing and framework stability through other weak intermolecular interactions. The controlled self-assembly of such molecules could lead to stable, porous frameworks with potential applications in gas storage and molecular recognition. nih.gov The synthesis of HOFs can be challenging as it relies on weak, reversible interactions, but templating methods using pre-formed metal-organic frameworks are emerging as a strategy to guide the assembly of organic ligands into desired HOF structures. nih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials in which metal ions or clusters are linked by organic ligands. ossila.com The properties of these materials are highly tunable based on the choice of the metal and the organic linker. ossila.com

Hydrazide derivatives are frequently used as ligands in the synthesis of coordination polymers and MOFs. They can either coordinate directly to the metal center or be modified, for instance, into hydrazone-based Schiff bases, which then act as versatile N- and O-donor ligands. researchgate.net Research has demonstrated the successful synthesis of mixed-linker MOFs that incorporate both hydrazone pillars and dicarboxylate linkers, resulting in interpenetrated 3D structures. researchgate.net

Given this context, this compound serves as a valuable precursor for ligands in MOF and coordination polymer synthesis. Its hydrazide group can be reacted with aldehydes or ketones to form multidentate hydrazone ligands. The hydroxyl group and the fluorine atom on the phenyl ring can also play a role in the final properties of the framework, potentially influencing its electronic characteristics or stability. For example, coordination polymers have been constructed using ligands with functionalities similar to those present in this compound, such as 4-hydroxybenzoic acid and 2,5-dihydroxy-1,4-benzoquinone, yielding diverse structures from 1D chains to 3D networks. nih.gov

Functional Materials Development

The inherent electronic and chemical properties of this compound and its derivatives are harnessed in the development of a range of functional materials.

The development of organic materials for optoelectronic applications, such as nonlinear optics (NLO), is a significant area of research. These materials are crucial for technologies like optical data storage and optical power limiting. Schiff bases derived from hydrazides are a class of compounds that have shown considerable promise in this field.

A study on (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, a Schiff base derivative, highlighted its potential for NLO applications. The compound was synthesized and its third-order NLO properties were evaluated, indicating its suitability as a candidate for optical limiters. The presence of the –CONH– active group and the charge transfer properties within the molecule contribute to its significant hyperpolarizability, a key factor for NLO activity. researchgate.net

| Compound | Property Measured | Key Finding | Potential Application |

|---|---|---|---|

| (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | Third-order nonlinear optical (NLO) properties | First-order hyperpolarizability (β) was 64 times greater than the reference material urea. researchgate.net | Optical limiters researchgate.net |

Chemosensors, particularly those based on fluorescence, are vital for detecting environmentally and biologically important ions. Hydrazone derivatives have emerged as excellent platforms for designing selective and sensitive chemosensors due to their ability to coordinate with metal ions, leading to detectable changes in their optical properties (colorimetric or fluorometric responses).

Research into a novel hydrazone-based compound derived from a hydrazide demonstrated its dual-sensing capability. The sensor exhibited a "turn-on" fluorescence response for iron(III) ions and a distinct colorimetric change from colorless to yellow in the presence of copper(II) ions. acs.org The detection limits for these ions were found to be in the micromolar range, highlighting the sensor's high sensitivity. acs.org The binding stoichiometry between the sensor ligand (L) and the metal ions was determined to be 2:1. acs.org

Another study on a naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate probe showed its ability to detect Fe³⁺ and Na⁺ ions through fluorescence quenching. berkeley.edu These examples underscore the principle that by modifying the core hydrazide structure, such as that of this compound, it is possible to design highly selective sensors for specific metal ions.

| Sensor Ligand Type | Target Ion | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Hydrazone derived from 5-bromo-2-hydroxybenzohydrazide | Fe³⁺ | Fluorescence "turn-on" acs.org | 3.87 µM acs.org |

| Hydrazone derived from 5-bromo-2-hydroxybenzohydrazide | Cu²⁺ | Colorimetric acs.org | Not specified |

| Naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate | Fe³⁺ / Na⁺ | Fluorescence quenching berkeley.edu | Not specified |

The protection of metals from corrosion is a critical industrial challenge. Organic compounds containing heteroatoms (like N and O) and π-electrons are effective corrosion inhibitors as they can adsorb onto the metal surface, forming a protective barrier. Hydrazide and hydrazone derivatives fit this profile and have been studied for their anti-corrosion properties.

A study on N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (CDHBHZ), a complex hydrazone, demonstrated its effectiveness in protecting mild steel in both hydrochloric acid and sulphuric acid solutions. sigmaaldrich.com The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 96.00% in 1M HCl. sigmaaldrich.com The inhibitor functions by adsorbing onto the steel surface, a process that follows the Langmuir adsorption isotherm. sigmaaldrich.com Electrochemical studies confirmed that these types of molecules act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. sigmaaldrich.com

The structural elements of this compound—the aromatic ring, heteroatoms, and the ability to form stable derivatives—make it a strong candidate for developing new, potentially more effective, corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (CDHBHZ) | Mild Steel | 1M HCl | 96.00% sigmaaldrich.com |

| 0.5M H₂SO₄ | 89.00% sigmaaldrich.com |

Nanomaterial Synthesis and Surface Functionalization

The strategic use of specialized organic molecules is a cornerstone of innovation in advanced materials science. Organic compounds, such as this compound, are increasingly investigated for their potential roles in the controlled synthesis of nanomaterials and the chemical modification of their surfaces. The unique molecular structure of this compound, featuring a hydrazide group, a hydroxyl group, and a fluorine atom on a benzene (B151609) ring, offers multiple functionalities. These functionalities can be exploited for chelation with metal ions, for directing the growth of nanocrystals, and for anchoring to nanomaterial surfaces to impart specific properties.

Research into the application of hydrazide derivatives in nanomaterial science has shown their utility as capping agents and stabilizers in the synthesis of nanoparticles. The hydrazide moiety can coordinate with metal precursors, influencing the nucleation and growth kinetics of the nanoparticles, thereby controlling their size and shape. Furthermore, the aromatic ring and other functional groups can mediate the interaction of the nanoparticles with their environment, preventing agglomeration and enhancing their dispersion in various media.

While direct and extensive research specifically detailing the role of this compound in nanomaterial synthesis and surface functionalization is an emerging area, the known reactivity of its functional groups allows for postulation of its potential applications. The hydroxyl and hydrazide groups are excellent ligands for metal ions, suggesting a role in the template-directed synthesis of metallic or metal oxide nanoparticles. For instance, in the synthesis of quantum dots or magnetic nanoparticles, such a molecule could control crystal growth and passivate the surface to enhance photoluminescence or magnetic properties, respectively.